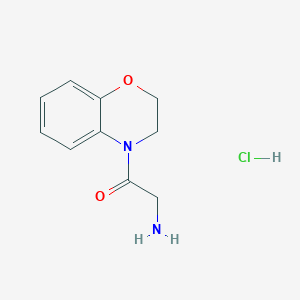

2-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12;/h1-4H,5-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTDNISUJAPOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2N1C(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22178-01-4 | |

| Record name | 2-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one hydrochloride typically involves the following steps:

Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with an aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.

Introduction of the Ethanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding oxides or quinones.

Reduction: Reduced amines or alcohols.

Substitution: N-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzoxazine compounds exhibit significant anticancer properties. Studies have shown that 2-amino derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally similar to 2-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one have demonstrated cytotoxic effects against breast and lung cancer cells, suggesting a potential role in cancer therapy .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in models of induced inflammation. Research has shown that benzoxazine derivatives can reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced BV-2 microglial cells. This suggests that 2-amino derivatives may offer therapeutic benefits in treating inflammatory diseases .

Antimicrobial Activity

Benzoxazine derivatives have also been explored for their antimicrobial properties. Studies indicate that these compounds can exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes them candidates for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several benzoxazine derivatives and tested their efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that specific modifications to the benzoxazine structure enhanced cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of benzoxazine derivatives revealed that treatment with these compounds significantly lowered levels of TNF-alpha and IL-6 in LPS-induced inflammation models. This suggests a mechanism by which these compounds could be utilized to manage chronic inflammatory conditions.

Future Perspectives

The ongoing research into the applications of 2-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one hydrochloride highlights its potential as a versatile compound in drug development. Future studies should focus on:

- Optimizing chemical modifications to enhance bioactivity and reduce toxicity.

- Conducting clinical trials to evaluate the safety and efficacy of these compounds in humans.

- Exploring additional therapeutic areas , such as neurodegenerative diseases and metabolic disorders.

Mechanism of Action

The mechanism of action of 2-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one hydrochloride

- CAS No.: 801184-28-1

- Molecular Formula : C₁₀H₁₂N₂O₂·HCl

- Molecular Weight : 228.68 g/mol (free base: 192.21 g/mol) .

- Key Features: The compound comprises a benzoxazine ring fused to an ethanone moiety, with an amino group at the β-position and a hydrochloride salt for enhanced solubility.

Structural and Functional Comparison with Similar Compounds

1-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one Dihydrochloride

2-(2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine Hydrochloride

bk-2C-B Hydrochloride (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one Hydrochloride)

- CAS No.: Not explicitly listed (related to bk-2C-B) .

- Key Differences: Replaces the benzoxazine ring with a substituted phenyl group (4-bromo-2,5-dimethoxy).

N-(2,3-Dihydro-1,4-benzoxazin-4-yl) Carboxamide Derivatives

- Example : N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide .

- Key Differences: Substitutes the ethanone-amino group with a carboxamide-linked benzothiophene. Functional Impact: The trifluorophenyl and benzothiophene groups enhance antiparasitic activity (e.g., heartworm treatment), highlighting how substituent diversity tailors biological targeting .

Comparative Analysis Table

Biological Activity

2-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 192.21 g/mol. The compound features a benzoxazine core which is known for its versatility in biological applications.

Biological Activity Overview

Research indicates that compounds within the benzoxazine family exhibit a broad spectrum of biological activities, including:

- Anticancer Activity : Several studies have demonstrated the potential of benzoxazine derivatives as anticancer agents. For instance, benzoxazine compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

- Antimicrobial Properties : Benzoxazines possess antibacterial and antifungal activities. They have been evaluated against various pathogens, showing effectiveness in inhibiting growth .

- Neuroprotective Effects : Some derivatives have been studied for their potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Receptor Interaction : It has been reported that certain benzoxazine derivatives act as antagonists at serotonin receptors (e.g., 5HT3), which can modulate neurotransmitter release and influence pain pathways .

- Inhibition of Enzymatic Activity : Some studies suggest that benzoxazines can inhibit specific enzymes involved in cancer progression and inflammation, thereby exerting therapeutic benefits .

- Oxidative Stress Modulation : The antioxidant properties attributed to these compounds may also play a role in their neuroprotective effects by reducing oxidative stress in neuronal cells .

Anticancer Activity

A notable study evaluated the anticancer effects of various benzoxazine derivatives on human cancer cell lines. The results indicated that compounds with specific substituents on the benzoxazine ring exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Neuroprotective Effects

In another investigation involving animal models of Alzheimer's disease, treatment with this compound showed a reduction in cognitive decline and neuroinflammation markers. This suggests a promising avenue for further research into its use as a neuroprotective agent .

Comparative Biological Activity Table

Q & A

What synthetic methodologies are recommended for preparing 2-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one hydrochloride, and how can reaction yields be optimized?

Basic Research Question

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a benzoxazine precursor reacts with an amino-acetylating agent under controlled conditions. Key factors influencing yields include:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states .

- Temperature: Reactions often proceed at 60–80°C to balance kinetic efficiency and side-product formation .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical for isolating the hydrochloride salt .

Optimization Tip: Monitor reaction progress via TLC (Rf ~0.3 in CH₂Cl₂:MeOH 9:1) and adjust stoichiometry to minimize unreacted intermediates.

How should researchers address contradictions in spectroscopic data during structural characterization?

Advanced Research Question

Methodological Answer:

Discrepancies in NMR or mass spectra can arise from impurities, tautomerism, or solvate formation. To resolve these:

Cross-Validation: Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

High-Resolution MS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 193.1 for the free base) to rule out adducts .

Variable Temperature NMR: Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

X-ray Crystallography: Resolve ambiguities definitively by growing single crystals and refining structures using SHELXL .

What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?

Advanced Research Question

Methodological Answer:

Challenges include poor crystal quality, twinning, and disorder in the benzoxazine ring. Strategies:

- Crystallization Conditions: Use slow evaporation from DMSO/water mixtures to improve crystal lattice integrity .

- Data Collection: Collect high-resolution data (≤0.8 Å) to resolve electron density ambiguities.

- Refinement: Apply SHELXL’s restraints for bond lengths and angles in disordered regions. For twinned crystals, use the TWIN/BASF commands .

Example: A related benzoxazine derivative (CAS 1311317-96-0) required anisotropic displacement parameter (ADP) restraints for the dichloroacetyl group .

What in vitro assays are suitable for evaluating the compound’s biological activity, and how should controls be designed?

Advanced Research Question

Methodological Answer:

Given structural similarities to bioactive benzoxazines (e.g., kinase inhibitors), prioritize:

- Enzyme Inhibition Assays: Test against serine/threonine kinases (IC50 determination) using ATP-competitive luminescent assays .

- Cellular Viability Assays: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 0.1% DMSO as a vehicle control.

Control Design: - Positive Controls: Staurosporine (kinase inhibition) or doxorubicin (cytotoxicity).

- Negative Controls: Untreated cells and solvent-only wells to exclude solvent effects .

What protocols ensure the compound’s stability during long-term storage?

Basic Research Question

Methodological Answer:

Stability is influenced by hygroscopicity and light sensitivity. Recommendations:

- Storage Conditions: Keep at –20°C in amber vials under argon to prevent hydrolysis .

- Purity Monitoring: Perform HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) every 6 months to detect degradation (e.g., free amine formation) .

- Handling: Use anhydrous solvents during weighing to minimize moisture uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.